molecular formula C16H16ClN5S B12243160 2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole

2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole

Cat. No.: B12243160
M. Wt: 345.9 g/mol
InChI Key: FDKVZJGODLLOQU-UHFFFAOYSA-N
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Description

2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzothiazole ring fused with a piperazine ring substituted with a chloropyrimidine group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then reacted with 5-chloropyrimidine under controlled conditions. The final step involves the cyclization of the intermediate to form the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound often employs high-yield synthetic routes that are scalable. The process involves the use of readily available starting materials and optimized reaction conditions to ensure high purity and yield. The use of catalysts and specific solvents can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiazole ring with a chloropyrimidine-substituted piperazine ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C16H16ClN5S

Molecular Weight

345.9 g/mol

IUPAC Name

2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole

InChI

InChI=1S/C16H16ClN5S/c1-11-3-2-4-13-14(11)20-16(23-13)22-7-5-21(6-8-22)15-18-9-12(17)10-19-15/h2-4,9-10H,5-8H2,1H3

InChI Key

FDKVZJGODLLOQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NC=C(C=N4)Cl

Origin of Product

United States

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